molecular formula C22H18ClN5S B14876606 3-((4-Chlorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine

3-((4-Chlorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine

Cat. No.: B14876606
M. Wt: 419.9 g/mol
InChI Key: WOBNXLHBFMSPDC-UHFFFAOYSA-N
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Description

3-((4-Chlorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines This compound is characterized by its unique structure, which includes a chlorobenzylthio group and a dimethylphenyl group

Preparation Methods

The synthesis of 3-((4-Chlorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with sodium thiolate to form the 4-chlorobenzylthio intermediate. This intermediate is then reacted with 3,4-dimethylphenylhydrazine to form the corresponding hydrazone. The hydrazone undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the final pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine structure .

Chemical Reactions Analysis

3-((4-Chlorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

3-((4-Chlorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-Chlorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine involves its interaction with specific molecular targets. For instance, it has been found to inhibit c-Met kinase, a protein involved in cell growth and differentiation. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation. This inhibition leads to the suppression of downstream signaling pathways that promote cancer cell proliferation and survival .

Comparison with Similar Compounds

3-((4-Chlorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H18ClN5S

Molecular Weight

419.9 g/mol

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene

InChI

InChI=1S/C22H18ClN5S/c1-14-3-6-17(11-15(14)2)19-12-20-21-24-25-22(27(21)9-10-28(20)26-19)29-13-16-4-7-18(23)8-5-16/h3-12H,13H2,1-2H3

InChI Key

WOBNXLHBFMSPDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC5=CC=C(C=C5)Cl)C3=C2)C

Origin of Product

United States

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